(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and cyanamide, followed by cyclization and functional group modifications.
Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a palladium-catalyzed Sonogashira coupling reaction between an appropriate halogenated purine derivative and phenylacetylene.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective functionalization.
Final Assembly: The final compound is assembled by coupling the purine base with the tetrahydrofuran ring, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in biochemical assays.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. In biological systems, it may act as a nucleoside analog, incorporating into DNA or RNA and disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The phenylethynyl group may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(6-amino-2-(phenylethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Unique due to its specific functional groups and stereochemistry.
This compound analogs: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a purine base with a phenylethynyl group and a tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90596-70-6 |
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Molecular Formula |
C18H17N5O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H17N5O4/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h1-5,9,11,14-15,18,24-26H,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
BARJSNBJYYNDDG-XKLVTHTNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
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